molecular formula C14H13BrN6O B2970200 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-bromo-2-methyl-2H-indazol-3-yl)methanone CAS No. 2034442-90-3

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-bromo-2-methyl-2H-indazol-3-yl)methanone

Cat. No.: B2970200
CAS No.: 2034442-90-3
M. Wt: 361.203
InChI Key: BAMTUGPUJIFZPH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a 1,2,3-triazole ring, an azetidine ring, and an indazole ring . These types of compounds are often used in medicinal chemistry and material sciences .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar 1,2,3-triazole analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium .


Molecular Structure Analysis

The compound likely contains a 1,2,3-triazole ring, an azetidine ring, and an indazole ring . These rings are common in many organic compounds and have diverse applications in scientific research .

Scientific Research Applications

Catalytic Applications

Triazoles, azetidines, and indazoles play crucial roles in catalytic processes, particularly in the context of click chemistry and asymmetric synthesis. For instance, triazolyl-based compounds have been leveraged as highly active catalysts for Huisgen 1,3-dipolar cycloadditions, showcasing low catalyst loadings and compatibility with a variety of functional groups (Ozcubukcu et al., 2009). Similarly, azetidine derivatives have demonstrated efficacy in catalytic asymmetric additions to aldehydes, achieving high enantioselectivities and showcasing the potential of four-membered heterocycles as chiral units in asymmetric synthesis (Wang et al., 2008).

Synthetic Methodology

The structural complexity inherent to triazoles, azetidines, and indazoles facilitates novel synthetic routes to diverse functional molecules. Research in this domain has yielded innovative methods for constructing triazole rings through azide-alkyne cycloadditions, a cornerstone of click chemistry, which is pivotal for the rapid assembly of complex molecular architectures with potential pharmaceutical relevance (Hoppe & Kloft, 1980).

Potential Biological Activities

Compounds containing triazole, azetidine, and indazole moieties have been explored for various biological activities, including their roles as enzyme inhibitors and potential anticancer agents. For instance, derivatives synthesized from triazole precursors have been evaluated for their anticancer activities against specific cell lines, highlighting the therapeutic potential of these structures (Dong et al., 2017). This underscores the importance of these motifs in drug discovery and the development of new therapeutics.

Properties

IUPAC Name

(6-bromo-2-methylindazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN6O/c1-19-13(11-3-2-9(15)6-12(11)17-19)14(22)20-7-10(8-20)21-5-4-16-18-21/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMTUGPUJIFZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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